molecular formula C15H22N4O2S B3731977 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B3731977
M. Wt: 322.4 g/mol
InChI Key: CFJWLXPIBCCSAU-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a pyrrole ring, and a morpholine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The morpholine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the reactive positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport to the target sites.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrole derivatives, such as:

  • 4,5-dimethylthiazole
  • 2,5-dihydro-1H-pyrrole
  • Morpholine derivatives

Uniqueness

The uniqueness of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-morpholin-4-ylethyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-10-11(2)22-15(17-10)13-12(20)9-19(14(13)16)4-3-18-5-7-21-8-6-18/h16,20H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJWLXPIBCCSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)CCN3CCOCC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 2
Reactant of Route 2
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 3
Reactant of Route 3
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 4
Reactant of Route 4
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 5
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Reactant of Route 6
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

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